
2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide is an organic compound with potential applications in various scientific fields. It is characterized by the presence of a chloro-substituted phenoxy group and a cyclopentylacetamide moiety. This compound is of interest due to its unique chemical structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide typically involves the reaction of 4-chloro-2-formylphenol with N-cyclopentylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-carboxy-2-formylphenoxy)-N-cyclopentylacetamide.
Reduction: 2-(4-chloro-2-hydroxyphenoxy)-N-cyclopentylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide involves its interaction with specific molecular targets. The chloro-substituted phenoxy group can interact with enzymes or receptors, modulating their activity. The formyl group may also participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-chloro-2-formylphenoxy)propanoic acid: Similar structure but with a propanoic acid moiety instead of cyclopentylacetamide.
4-chloro-2-methylphenoxy)acetate: Contains a methyl group instead of a formyl group.
2-(4-chloro-2-formylphenoxy)-N-(2,3-dichlorophenyl)acetamide: Contains additional chloro substituents on the phenyl ring.
Uniqueness
2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide is unique due to the presence of both a chloro-substituted phenoxy group and a cyclopentylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H16ClNO3 |
|---|---|
Poids moléculaire |
281.73 g/mol |
Nom IUPAC |
2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide |
InChI |
InChI=1S/C14H16ClNO3/c15-11-5-6-13(10(7-11)8-17)19-9-14(18)16-12-3-1-2-4-12/h5-8,12H,1-4,9H2,(H,16,18) |
Clé InChI |
DOTVXLOIXADEPF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13168945.png)
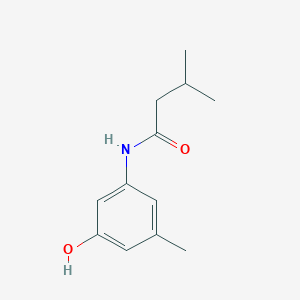
![4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole](/img/structure/B13168963.png)
![1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one](/img/structure/B13168966.png)

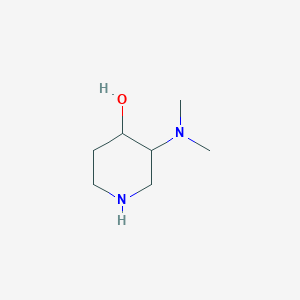
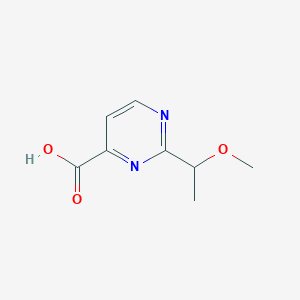
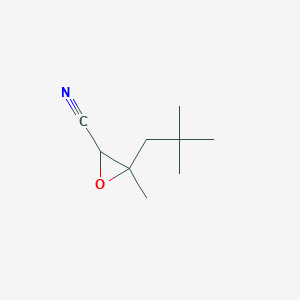
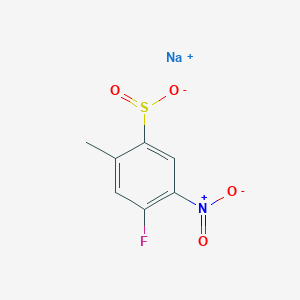
![10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13168989.png)
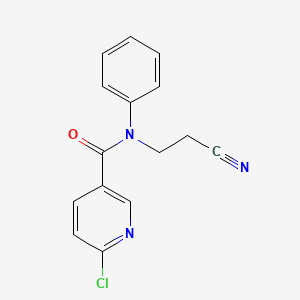
![2-Amino-5-{2-azabicyclo[2.2.1]heptan-2-yl}-4-fluorobenzoic acid](/img/structure/B13169006.png)
amine](/img/structure/B13169010.png)
![6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13169018.png)
